N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide
Description
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide is a thienopyridine derivative characterized by a bicyclic thieno[2,3-c]pyridine core substituted with an acetyl group at position 6 and a cyano group at position 3. The compound is further functionalized with a 3,4,5-triethoxybenzamide moiety via an amide linkage. This structural configuration imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for kinase inhibition or antimicrobial applications .
Key structural features:
- Thieno[2,3-c]pyridine core: A fused heterocyclic system combining thiophene and pyridine rings.
- Acetyl and cyano substituents: Electron-withdrawing groups that enhance reactivity and influence binding interactions.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-5-29-18-10-15(11-19(30-6-2)21(18)31-7-3)22(28)25-23-17(12-24)16-8-9-26(14(4)27)13-20(16)32-23/h10-11H,5-9,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPSAKFUKBEPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409660 | |
| Record name | F1298-0913 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-16-2 | |
| Record name | F1298-0913 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a thienopyridine core structure combined with various functional groups, including an acetyl group and a cyano group, which may enhance its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be broken down into several key components:
- Thienopyridine Core : A bicyclic structure that contributes to the compound's biological activity.
- Functional Groups : The presence of acetyl and cyano groups enhances the compound's reactivity.
Structural Representation
| Component | Description |
|---|---|
| Thienopyridine Core | Bicyclic structure providing pharmacological properties |
| Acetyl Group | Enhances lipophilicity and potential for metabolic activation |
| Cyano Group | May interact with biological targets through nucleophilic attack |
Antibacterial Properties
Preliminary studies have indicated that this compound exhibits notable antibacterial activity. The compound has shown effectiveness against various strains of bacteria. The mechanisms of action may include:
- Disruption of bacterial cell wall synthesis.
- Inhibition of metabolic pathways critical for bacterial survival.
Anticancer Potential
Compounds with similar structural features have been reported to possess anticancer properties. Research suggests that this compound may act on specific molecular targets within cancer cells. Potential mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with cell signaling pathways.
Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism |
|---|---|---|
| Antibacterial | Effective against various bacterial strains | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis; inhibits tumor growth | Interference with cell signaling pathways |
Case Studies and Research Findings
-
Antibacterial Activity Study :
- A study conducted on the antibacterial efficacy of the compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.
-
Anticancer Efficacy :
- In vitro studies demonstrated that the compound could reduce cell viability in several cancer cell lines. Further investigations are required to elucidate the exact molecular mechanisms involved.
Table: Summary of Case Studies
Comparison with Similar Compounds
Key Observations:
The sulfur atom in thieno[2,3-c]pyridine may facilitate interactions with metal ions in enzymatic active sites.
Substituent Impact :
- Triethoxybenzamide (Target Compound) : Increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Fluorophenyl (BI78640) : Introduces electronegativity, improving metabolic stability and bioavailability .
- Methylsulfanyl (BG14044) : Enhances solubility via polarizable sulfur atoms, though may increase oxidative liability .
Pharmacological and Physicochemical Properties
Limited direct pharmacological data are available for the target compound. However, inferences can be drawn from structurally related molecules:
- Antimicrobial Activity: Compound 5f (dihydropyrano derivative) demonstrated moderate activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 16 µg/mL), suggesting that electron-rich aromatic substituents (e.g., triethoxy or trimethoxy groups) correlate with antimicrobial efficacy .
- Kinase Inhibition: Thieno[2,3-c]pyridine analogues like BI78640 have shown inhibitory activity against tyrosine kinases due to their ability to occupy ATP-binding pockets .
Preparation Methods
Triazole-Mediated Cyclization
A pivotal strategy involves the use of 1,2,3-triazole intermediates to assemble the thienopyridine framework. As demonstrated in analogous syntheses, a one-pot triazolation reaction between thiophene derivatives and dimethoxyethyl azides yields 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole . Subsequent Pomeranz-Fritsch cyclization under modified conditions (e.g., using polyphosphoric acid) facilitates ring closure to form the thieno[2,3-c][1,2,]triazolo[1,5-ɑ]pyridine intermediate. Acid-mediated denitrogenative transformation (e.g., with HCl/EtOH) then cleaves the triazole moiety, yielding the unsaturated thieno[2,3-c]pyridine core.
Hydrogenation for Partial Saturation
The 4H,5H,6H,7H-thieno[2,3-c]pyridine system requires selective hydrogenation of the pyridine ring. Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50–60°C achieves partial saturation while preserving the thiophene ring’s integrity. Monitoring via NMR confirms the reduction of specific double bonds without over-hydrogenation.
Functional Group Introduction: Acetyl and Cyano Substituents
Cyano Group Installation at Position 3
The 3-cyano substituent is introduced early in the synthesis to leverage its electronic effects on subsequent reactions. Two approaches are documented:
Acetylation at Position 6
The 6-acetyl group is incorporated via Friedel-Crafts acylation. Using acetyl chloride and AlCl₃ in dichloromethane at 0°C selectively acetylates the electron-rich C6 position. Alternative methods include:
-
Ketone Oxidation : Oxidation of a 6-hydroxymethyl intermediate with pyridinium chlorochromate (PCC).
-
Direct Acylation : Reaction with acetic anhydride in the presence of BF₃·Et₂O.
Amidation with 3,4,5-Triethoxybenzoyl Chloride
The final step couples the functionalized thienopyridine core with 3,4,5-triethoxybenzoyl chloride , forming the critical benzamide linkage.
Amine Activation
The 2-amino group on the thienopyridine is generated via:
Schotten-Baumann Reaction
The activated amine reacts with 3,4,5-triethoxybenzoyl chloride in a biphasic system (benzene/NaOH). Key conditions include:
-
Molar Ratio: 1:1.2 (amine:acyl chloride) for complete conversion.
-
Workup: Extraction with chloroform and purification via column chromatography (SiO₂, hexane/EtOAc).
Synthetic Optimization and Challenges
Yield Optimization
Critical Challenges
-
Regioselectivity : Competing acetylation at C4 is mitigated by steric hindrance from the cyano group.
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Triazole Stability : Overacidification during denitrogenation risks core degradation.
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Benzamide Hydrolysis : Excess base or elevated temperatures during coupling promote undesired hydrolysis.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity, with retention time = 12.7 min.
Alternative Synthetic Routes
Enzymatic Resolution
Chiral HPLC (Chiralpak IA) separates enantiomers if racemization occurs during hydrogenation, though the current synthesis yields a racemic mixture.
Industrial-Scale Considerations
Q & A
Q. Methodological strategies :
- Temperature control : Lower temperatures (0–5°C) during amide coupling reduce side reactions .
- Catalyst screening : Test alternative catalysts (e.g., HOBt/EDCI) to improve coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Data-driven approach : Use Design of Experiments (DoE) to statistically evaluate variables like molar ratios and reaction time .
Advanced: How do structural modifications influence the compound’s biological activity?
- Substituent effects :
- Acetyl group at position 6: Enhances lipophilicity and membrane permeability .
- Triethoxybenzamide : Modulates target binding via hydrogen bonding with residues in enzymatic pockets .
- SAR studies : Compare analogs with varied substituents (e.g., ethoxy vs. methoxy groups) using in vitro assays (e.g., enzyme inhibition) and molecular docking .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
- Meta-analysis : Cross-reference datasets from independent studies to identify confounding variables (e.g., assay conditions, cell lines) .
- Orthogonal assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Dose-response curves : Ensure consistent EC/IC measurements across replicates to confirm potency .
Advanced: What strategies are effective in characterizing reactive intermediates during synthesis?
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation in real time .
- Trapping experiments : Quench reactive species (e.g., nitrenes) with spin traps for EPR analysis .
- Computational modeling : Predict intermediate stability and reaction pathways using DFT calculations .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Batch vs. flow chemistry : Evaluate continuous flow systems to improve reproducibility and reduce purification steps .
- Byproduct management : Optimize workup protocols (e.g., liquid-liquid extraction) to remove cytotoxic impurities .
- Regulatory compliance : Ensure synthesis adheres to ICH guidelines for impurities (e.g., ICH Q3A/B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
